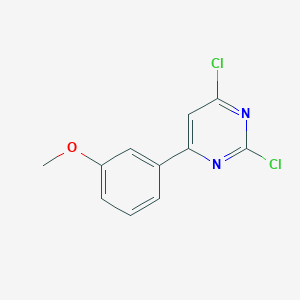
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine can be represented by the InChI code1S/C11H8Cl2N2O/c1-16-8-4-2-3-7 (5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3 . Further analysis of the molecular structure can be performed using techniques such as X-Ray crystal structure determination . Physical And Chemical Properties Analysis
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 255.1 . Further analysis of its physical and chemical properties can be performed using techniques such as DFT spectra .Applications De Recherche Scientifique
Synthesis and Characterization
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and its derivatives are intermediate compounds crucial in synthesizing various pharmacologically active molecules. The synthesis of such pyrimidine derivatives involves cyclization and chlorination processes, with some methods achieving a product purity higher than 99.5%. These compounds have been extensively studied for their structural characteristics through methods like X-ray crystallography, revealing their potential in forming hydrogen-bonded sheets and contributing to the understanding of their molecular and crystal structures (Liu Guo-ji, 2009; Jorge Trilleras et al., 2009).
Antimicrobial and Antiviral Activity
Pyrimidine derivatives exhibit significant antimicrobial and antiviral activities. Studies have shown that certain 2,4-diaminopyrimidine derivatives inhibit retrovirus replication in cell culture, highlighting their potential as antiretroviral agents. Additionally, some derivatives have shown promising antibacterial properties, indicating their usefulness in developing new antimicrobial agents (D. Hocková et al., 2003; J. Cieplik et al., 2008).
Optical and Electronic Properties
The optical and electronic properties of pyrimidine derivatives have been a subject of interest, particularly in the field of nonlinear optics (NLO). Research into thiopyrimidine derivatives and their phenyl pyrimidine counterparts has demonstrated their potential in NLO applications, supported by DFT/TDDFT and experimental studies. These findings suggest their applicability in optoelectronic devices and emphasize the role of structural parameters in their NLO characteristics (A. Hussain et al., 2020).
Corrosion Inhibition
Pyrimidine derivatives also play a crucial role in corrosion inhibition, particularly for metals like copper in saline environments. The inhibition performance of these compounds has been evaluated through electrochemical methods, showing significant potential in reducing copper corrosion. This application is of particular interest in materials science and engineering, offering a pathway to enhance the longevity and durability of metal components in harsh environments (K. F. Khaled et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2,4-dichloro-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMXUOCLZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728056 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
CAS RN |
850250-73-6 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

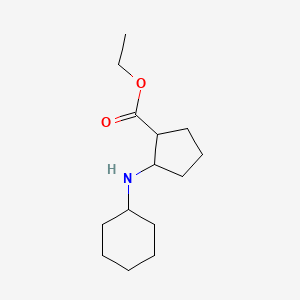
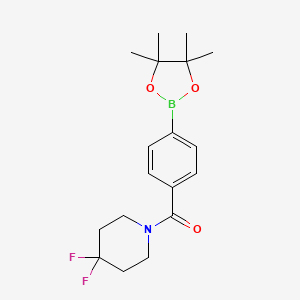
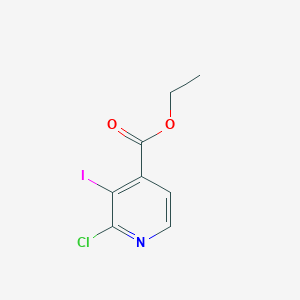
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)
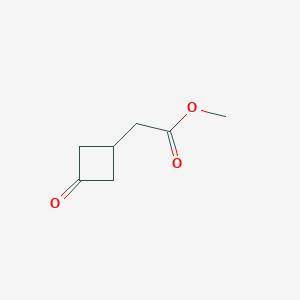
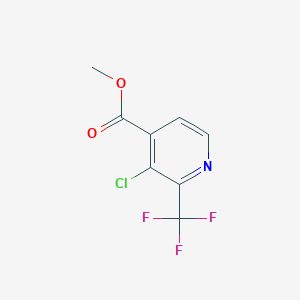
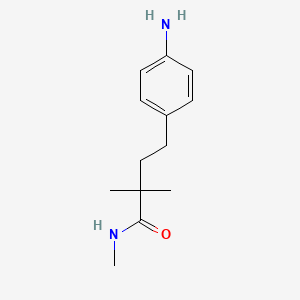
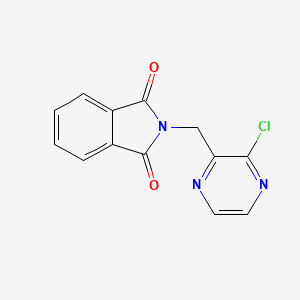
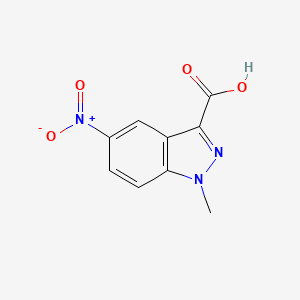
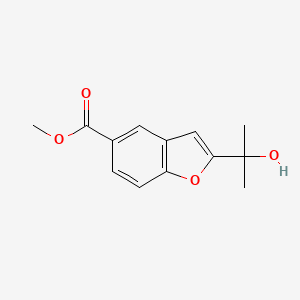
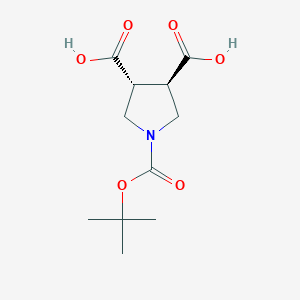
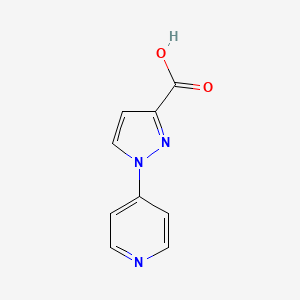
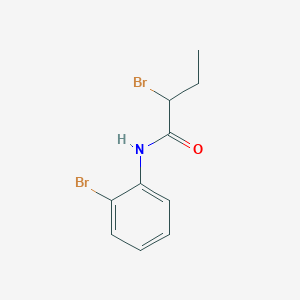
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1399680.png)